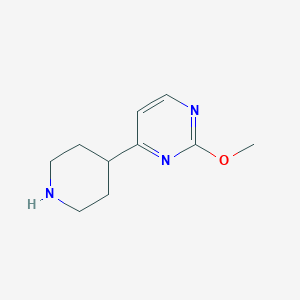

2-Methoxy-4-(piperidin-4-YL)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

2-methoxy-4-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C10H15N3O/c1-14-10-12-7-4-9(13-10)8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3 |

InChI-Schlüssel |

YKKKWPFTEYUGIU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=CC(=N1)C2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step-by-Step Methodology

-

- Reagents : 2-Methylpyrimidine (24g), Acetic Acid (200ml), Bromine (50g).

- Procedure : The 2-methylpyrimidine is dissolved in acetic acid, and bromine is added dropwise under reflux conditions overnight. After cooling, water and ethyl acetate are added for extraction.

- Yield : Approximately 29g of 5-Bromo-2-methylpyridine is obtained.

-

- Reagents : 5-Bromo-2-methylpyridine (28g), Tetrahydrofuran (300ml), n-Butyl Lithium (120ml), N-benzyl piperidine ketone (25g).

- Procedure : The brominated compound is cooled to -78°C, and n-butyl lithium is added. After stirring, the ketone is introduced, and the mixture is allowed to warm to room temperature.

- Yield : Approximately 35g of 1-benzyl-4-(2-methylpyrimidine-5-base)piperidine-4-alcohol is produced.

Comparative Analysis of Yields

| Step | Starting Material | Yield Obtained |

|---|---|---|

| Bromination | 2-Methylpyrimidine | 29g |

| Coupling Reaction | 5-Bromo-2-methylpyridine | 35g |

| Formation of Intermediate | 1-benzyl-4-(2-methylpyrimidine-5-base) | 24g |

| Final Product Synthesis | Intermediate | 7g |

Research Findings and Applications

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry due to their biological activities, including anti-cancer and anti-inflammatory properties. The synthesized compound, particularly its derivatives, has been evaluated for various biological activities, making it a candidate for further pharmacological studies.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(piperidin-4-YL)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(piperidin-4-YL)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(piperidin-4-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrimidine-Based Kinase Inhibitors

Brigatinib (5-Chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl] pyrimidine-2,4-diamine)

- Structural Differences : Unlike 2-methoxy-4-(piperidin-4-yl)pyrimidine, Brigatinib incorporates a 2-methoxy-4-(4-methylpiperazinyl-piperidinyl)aniline substituent linked to a dichloropyrimidine core. The additional chlorine and dimethylphosphoryl groups enhance kinase selectivity, particularly against ALK and EGFR .

- Activity: Brigatinib exhibits potent inhibitory activity (IC50 < 10 nM) in non-small cell lung cancer models, attributed to its dual targeting of ALK and ROS1 kinases .

Compound19 (TSSK2 Inhibitor)

- Structure: 2-[[5-chloro-2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide

- Key Differences : The piperidine ring is methylated, and the pyrimidine core is substituted with a sulfonamide group.

- Activity : Displays IC50 = 66 nM against TSSK2, with selectivity over TSSK3 (IC50 > 1 µM). The methylpiperidine group enhances cellular permeability, while the sulfonamide improves metabolic stability .

Antiparasitic and Antimicrobial Pyrimidines

6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines

- Structural Contrast: Features a pyrazolopyrimidine core instead of a simple pyrimidine. The 6-amino group and piperidine substituent enable strong binding to Leishmania donovani targets.

- Activity : Orally active in murine visceral leishmaniasis models (ED50 < 10 mg/kg), outperforming conventional therapies like miltefosine .

Diarylpyrimidines (Anti-Pneumocystis carinii Agents)

- Examples: 2-(4-amidinophenyl)-4-(2-methoxy-4-amidinophenyl)pyrimidine

- Comparison: The amidine groups in these compounds facilitate strong DNA minor-groove binding (Kd < 1 µM), whereas 2-methoxy-4-(piperidin-4-yl)pyrimidine lacks such cationic motifs, suggesting weaker DNA interaction .

Enzyme Inhibitors with Piperidine-Pyrimidine Motifs

MtbTMPK Inhibitors

- Structure : 1-(1-arylethylpiperidin-4-yl)thymine analogs

- Key Features: The thymine-like pyrimidine substitution and aryl-ethyl-piperidine chain optimize binding to Mycobacterium tuberculosis TMPK (Ki = 0.8 µM). The absence of a methoxy group in these analogs highlights the importance of hydrogen-bond donors for enzyme inhibition .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- The methoxy group in 2-methoxy-4-(piperidin-4-yl)pyrimidine increases hydrophilicity (lower LogP) compared to Brigatinib.

- Piperidine N-methylation (Compound19) improves solubility but reduces CNS penetration due to increased polarity .

Biologische Aktivität

2-Methoxy-4-(piperidin-4-YL)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of 2-Methoxy-4-(piperidin-4-YL)pyrimidine, highlighting its mechanisms of action, relevant case studies, and research findings.

- CAS Number : B12635126

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : 2-Methoxy-4-(piperidin-4-YL)pyrimidine

The biological activity of 2-Methoxy-4-(piperidin-4-YL)pyrimidine is attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:

- Anticancer Activity : It has been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Studies indicate that it may target specific kinases involved in tumor growth and survival.

- Antimicrobial Effects : The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neurodegenerative diseases, possibly by modulating neurotransmitter levels or reducing oxidative stress.

Anticancer Activity

A study by Tiwari et al. synthesized various pyrimidine derivatives and assessed their anticancer properties against different cancer cell lines, including MCF-7 and MDA-MB231. Among the compounds, 2-Methoxy-4-(piperidin-4-YL)pyrimidine showed promising results, with an IC50 value indicating effective inhibition of cell growth (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methoxy-4-(piperidin-4-YL)pyrimidine | MCF-7 | 20.5 |

| Control (Etoposide) | MCF-7 | 15.0 |

Antimicrobial Activity

In antimicrobial studies, 2-Methoxy-4-(piperidin-4-YL)pyrimidine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results indicate the compound's potential as a therapeutic agent against bacterial infections.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several pyrimidine derivatives, including 2-Methoxy-4-(piperidin-4-YL)pyrimidine. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Activity

A comprehensive study focused on the antimicrobial properties of piperidine derivatives highlighted the effectiveness of 2-Methoxy-4-(piperidin-4-YL)pyrimidine against multidrug-resistant strains of bacteria. The study reported that at concentrations above the MIC, the compound could completely inhibit bacterial growth.

Q & A

Q. What are the critical steps for synthesizing 2-Methoxy-4-(piperidin-4-yl)pyrimidine with high purity?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions between methoxy-substituted pyrimidine precursors and piperidine derivatives. Key considerations include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates. For example, halogenated pyrimidines (e.g., 4-chloro-6-methoxypyrimidine analogs) can react with piperidine under basic conditions .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC or HPLC .

- Safety : Perform reactions in a fume hood with PPE (gloves, goggles) due to potential irritancy of intermediates .

Q. How should researchers handle and store 2-Methoxy-4-(piperidin-4-yl)pyrimidine to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can hydrolyze the methoxy group .

- Handling : Use inert atmospheres (argon/nitrogen) during weighing and transfer to prevent oxidation. Avoid prolonged exposure to acidic/basic environments, which may destabilize the piperidine ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Methoxy-4-(piperidin-4-yl)pyrimidine in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C4-position of pyrimidine). Compare with analogs like 4-chloro-6-methoxypyrimidine to assess steric/electronic effects of the piperidine substituent .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics. Validate predictions with experimental kinetic studies using NMR or LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Structural Confirmation : Verify compound identity and purity via -NMR, HRMS, and X-ray crystallography (if crystalline). Impurities in piperidine-substituted analogs have skewed activity data in prior studies .

Q. How can structure-activity relationship (SAR) studies optimize the piperidine moiety for target binding?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., methyl, fluorine) to the piperidine ring and assess effects on binding affinity. For example, 4-methylpiperazine analogs showed enhanced solubility in related compounds .

- Biological Testing : Use competitive binding assays (e.g., radioligand displacement) and molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity. Compare with crystallographic data from piperidine-containing inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.